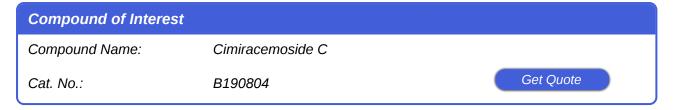


## An In-Depth Technical Guide to Cimiracemoside C (CAS Number 256925-92-5)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Core Compound Summary**

**Cimiracemoside C**, also identified as Cimicifugoside M, is a naturally occurring triterpene glycoside isolated from the rhizomes of Cimicifuga racemosa (Black Cohosh). Its CAS number is 256925-92-5. This compound is a subject of growing interest within the scientific community for its potential therapeutic applications, particularly in the management of metabolic disorders.

**Chemical and Physical Properties** 



Property	Value	Source
Molecular Formula	Сэ5Н56О9	PubChem
Molecular Weight	620.82 g/mol	PubChem
IUPAC Name	(2S,3R,4S,5S)-2- [[(1S,2R,3S,4R,7R,9S,12R,14 S,17R,18R,19R,21R,22S)-2- hydroxy-22-(2-hydroxypropan- 2-yl)-3,8,8,17,19-pentamethyl- 23,24- dioxaheptacyclo[19.2.1.0¹, ¹8.0³, ¹7.0⁴, ¹⁴.07, ¹².0¹², ¹⁴]tetracosan-9-yl]oxy]oxane- 3,4,5-triol	PubChem
Synonyms	Cimicifugoside M	PubChem

## Pharmacological Profile and Mechanism of Action

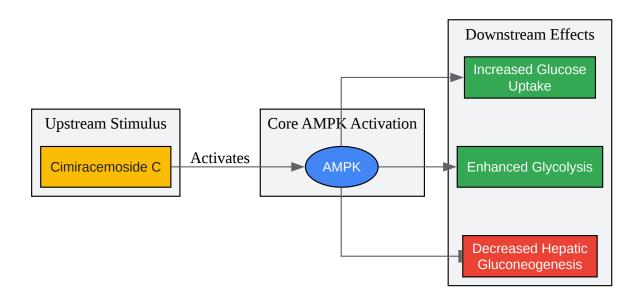
The primary pharmacological activity of **Cimiracemoside C** identified to date is its role as an activator of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Activation of AMPK is a key therapeutic target for the treatment of type 2 diabetes and other metabolic syndromes.

#### **AMPK Activation**

Studies involving the Cimicifuga racemosa extract Ze 450, of which **Cimiracemoside C** is a known active component, have demonstrated potent AMPK activation in various cell lines, including HepaRG human hepatoma cells.[1] The activation of AMPK by this extract was observed to be comparable in magnitude to that of metformin, a widely prescribed antidiabetic drug.[1]

The activation of AMPK by **Cimiracemoside C** is believed to initiate a cascade of downstream signaling events that collectively contribute to improved glucose homeostasis.





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Figure 1: Proposed signaling pathway for **Cimiracemoside C**-mediated AMPK activation and downstream metabolic effects.

#### **Effects on Glucose Metabolism**

As a consequence of AMPK activation, **Cimiracemoside C** is implicated in the modulation of glucose metabolism. In vivo studies using the Ze 450 extract in ob/ob mice, a model for obesity and type 2 diabetes, have shown significant improvements in several metabolic parameters. These include a reduction in body weight, lower plasma glucose levels, and improved insulin sensitivity.[1] These effects are consistent with the known roles of AMPK in promoting glucose uptake in peripheral tissues and suppressing hepatic glucose production.

While direct quantitative data for purified **Cimiracemoside C** in these models are not readily available, its presence as a key active component of the tested extract strongly suggests its contribution to these antidiabetic effects.

## **Experimental Protocols**

Detailed experimental protocols for the biological evaluation of pure **Cimiracemoside C** are not extensively published. However, based on studies of related extracts and general



pharmacological methods, the following protocols can be adapted.

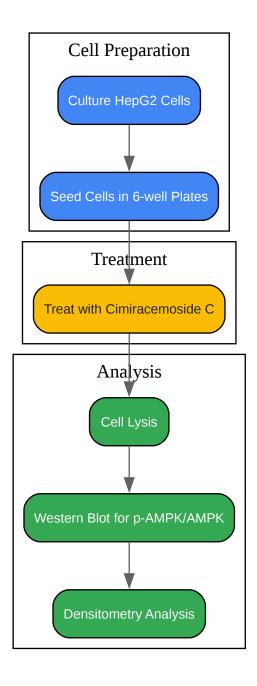
### In Vitro AMPK Activation Assay in HepG2 Cells

This protocol outlines a general method for assessing the activation of AMPK in a human liver cell line.

- Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Cell Seeding: Seed HepG2 cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.
- Treatment: Prepare stock solutions of **Cimiracemoside C** in a suitable solvent (e.g., DMSO). Dilute the stock solution to desired final concentrations in serum-free DMEM. Replace the culture medium with the treatment medium and incubate for a specified period (e.g., 2-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., metformin).
- Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Western Blotting:
  - Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
  - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  - Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK overnight at 4°C.
  - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody.
  - Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.



• Data Analysis: Quantify the band intensities using densitometry software. The level of AMPK activation is determined by the ratio of p-AMPK to total AMPK.



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Figure 2: General experimental workflow for determining AMPK activation in HepG2 cells.

# Isolation and Structural Elucidation Isolation from Cimicifuga racemosa



**Cimiracemoside C** is typically isolated from the dried rhizomes of Cimicifuga racemosa. A general procedure involves:

- Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol.
- Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
- Chromatography: The fraction containing triterpene glycosides is further purified using chromatographic techniques. High-performance liquid chromatography (HPLC) with a C18 reversed-phase column is a common method for the final purification of **Cimiracemoside C**.

#### Structural Elucidation

The chemical structure of **Cimiracemoside C** has been determined through a combination of spectroscopic methods:

- Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to
  determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g.,
  COSY, HSQC, HMBC) are employed to establish the connectivity of atoms within the
  molecule.

Note: Specific, detailed <sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectral data for **Cimiracemoside C** are not readily available in the public domain based on the conducted searches.

#### Pharmacokinetics and ADME Profile

There is currently a lack of published data on the absorption, distribution, metabolism, and excretion (ADME) of purified **Cimiracemoside C**. Further research is required to understand its pharmacokinetic profile, which is essential for its development as a therapeutic agent.

### **Conclusion and Future Directions**



**Cimiracemoside C** is a promising natural product with demonstrated potential as an activator of AMPK, suggesting its utility in the management of type 2 diabetes and related metabolic disorders. The antidiabetic effects observed with Cimicifuga racemosa extracts containing this compound provide a strong rationale for further investigation.

#### Future research should focus on:

- Quantitative in vitro and in vivo studies: Determining the precise potency (e.g., EC<sub>50</sub>) of purified **Cimiracemoside C** for AMPK activation and its dose-dependent effects in animal models of diabetes.
- Detailed Mechanistic Studies: Elucidating the direct molecular target of Cimiracemoside C
   and the full signaling cascade downstream of AMPK activation.
- Pharmacokinetic Profiling: Comprehensive ADME studies to understand the bioavailability and metabolic fate of Cimiracemoside C.
- Toxicology Studies: Assessing the safety profile of the purified compound.

A more complete understanding of these aspects will be critical for the translation of **Cimiracemoside C** from a promising lead compound into a potential clinical candidate.

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#### References

- 1. rsc.org [rsc.org]
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